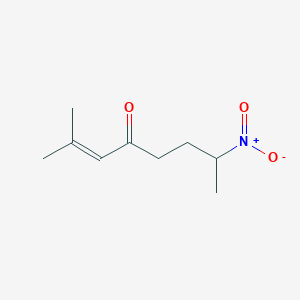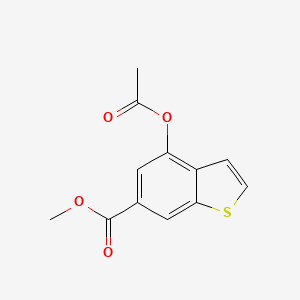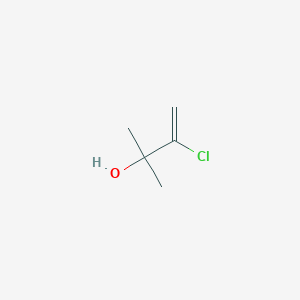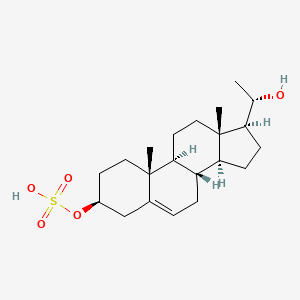
2-Methoxycyclohexa-2,5-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexadiene, featuring a methoxy group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclohexa-2,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Birch reduction of aromatic compounds followed by functional group modifications. For instance, the Birch reduction of methyl benzoate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalytic hydrogenation and subsequent functionalization steps to introduce the methoxy and carboxylic acid groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxycyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoquinone.
Reduction: Formation of methoxycyclohexane derivatives.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
2-Methoxycyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methoxycyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electronic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoquinone: Similar structure but with a quinone functional group.
Cyclohexadiene-1-carboxylic acid: Lacks the methoxy group.
Methoxycyclohexane: Lacks the carboxylic acid group
Uniqueness
2-Methoxycyclohexa-2,5-diene-1-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on a cyclohexadiene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
25435-08-9 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-methoxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2,4-6H,3H2,1H3,(H,9,10) |
Clave InChI |
IDVHURAUQRCRCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CCC=CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)

![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)



